molecular formula C15H20N4O2S B2818199 N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide CAS No. 1797082-54-2

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-1-phenylmethanesulfonamide

Cat. No. B2818199
CAS RN: 1797082-54-2
M. Wt: 320.41
InChI Key: GPPIZESKCDRXSI-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . The molecule contains a pyrimidine ring, which is a common structure in many biological compounds . It also contains a dimethylamino group, which can act as a base and participate in various chemical reactions .


Chemical Reactions Analysis

The compound contains functional groups such as the dimethylamino group and the sulfonamide group that can participate in various chemical reactions . For example, dimethylamino groups can undergo reactions such as the Mannich reaction .

Scientific Research Applications

Drug Delivery Systems

The amphiphilic block copolymer MPEG-b-(PC-g-PDMAEMA) , synthesized via efficient azide–alkyne “click” chemistry, self-assembles into nanosized micelles in aqueous media. These micelles can encapsulate the antioxidant, anti-inflammatory, and anticancer drug quercetin . Furthermore, the drug-loaded nanoparticles can form micelleplexes through electrostatic interactions with DNA. These novel polymer nanocarriers hold promise for targeted drug delivery systems .

Gene Delivery

Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA ) and its copolymers are water-soluble and positively charged. They can form electrostatic complexes with anionic biomacromolecules such as DNA and RNA. PDMAEMA has been widely used for gene delivery , offering potential applications in gene therapy .

Biomedical Nanocarriers

The cationic groups in PDMAEMA allow it to interact with mucosal gel layers, making it suitable for ocular drug delivery . Researchers have synthesized crosslinked PDMAEMA nanogels loaded with drugs like pilocarpine hydrochloride for ocular applications. Additionally, thermosensitive and crosslinked PDMAEMA nanogels have been explored for anticancer therapy , delivering drugs such as doxorubicin .

Polymer-Based Nanocarriers

PDMAEMA derivatives find applications in various fields, including filtration techniques , coatings , and surface patterning . Their water solubility and pH sensitivity make them versatile for designing polymer-based nanocarriers .

Polymer Synthesis and Modification

PDMAEMA has been used as a macro chain transfer agent in the synthesis of diblock copolymers . For instance, the diblock copolymer PDMAEMA-b-PMMA has been successfully prepared using miniemulsion RAFT polymerization of methyl methacrylate and styrene .

Building Blocks for Heterocyclic Derivatives

N,N-dimethylenamino compounds, including PDMAEMA, serve as building blocks for a diverse range of heterocyclic derivatives . Their chemical reactivity has led to the development of various acyclic, carbocyclic, and fused heterocyclic structures .

Future Directions

The future directions of research on this compound would depend on its properties and potential applications. For example, if it shows bioactive properties, it could be studied further for potential medicinal applications .

properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S/c1-12-9-14(18-15(17-12)19(2)3)10-16-22(20,21)11-13-7-5-4-6-8-13/h4-9,16H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPIZESKCDRXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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